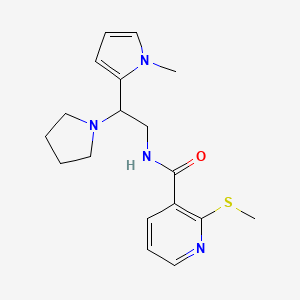

N-(2-(1-甲基-1H-吡咯-2-基)-2-(吡咯烷-1-基)乙基)-2-(甲硫基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nicotinamide derivatives play a crucial role in various biochemical processes and have been a subject of extensive research due to their biological significance and potential therapeutic applications. These compounds, including nicotinamide itself and its derivatives, are involved in redox reactions in cells, serving as precursors for coenzymes like NAD+ and NADP+.

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves strategic functionalization of the pyridine ring to introduce new substituents that can alter the compound's physical, chemical, and biological properties. For example, a general method for synthesizing 15N labeled pyridine heterocycles showcases the flexibility in modifying the nicotinamide structure for various applications (Oppenheimer et al., 1978)[https://consensus.app/papers/synthesis-15n‐1-nicotinamide-step-synthesis-labeled-oppenheimer/913959ec46ff5e4e9e448ae328d20ea8/?utm_source=chatgpt].

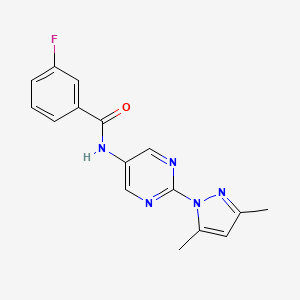

Molecular Structure Analysis

The structural analysis of nicotinamide derivatives often reveals significant information about their conformation and interaction potential. For instance, a study on N-{1,2-Bis(pyridin-3-yl)-2-[(E)-(pyridin-3-yl)methylideneamino]ethyl}nicotinamide provides insights into the molecular conformation and crystal packing, highlighting the importance of structural analysis in understanding compound properties (Quiroa-Montalván et al., 2013)[https://consensus.app/papers/n12bispyridin3yl2epyridin3ylmethylideneaminoethylnicotinamide-quiroamontalván/93da2e93ed835cddbafabcbe315e8a6a/?utm_source=chatgpt].

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions that are essential for their biological functions. For example, the conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone through methylation and oxidation is a critical pathway in their metabolism (Holman & Wiegand, 1948)[https://consensus.app/papers/conversion-acid-derivatives-nmethyl2pyridone-holman/489e85caf6215efb802ec35b55e96287/?utm_source=chatgpt].

科学研究应用

在低碳钢中的腐蚀抑制

Chakravarthy等人(2014年)的一项研究探讨了烟酰胺衍生物,包括N-(2-(1-甲基-1H-吡咯-2-基)-2-(吡咯啉-1-基)乙基)-2-(甲硫基)烟酰胺,在盐酸溶液中对低碳钢的腐蚀抑制效果。这些衍生物显示出混合型腐蚀抑制行为,并且发现它们符合Langmuir等温模型。通过各种技术,包括质量损失、Tafel极化和交流阻抗测量,确定了这些抑制剂的有效性(Chakravarthy, Mohana, & Kumar, 2014)。

在生物医学研究中的作用

在生物医学研究中,烟酰胺衍生物,包括所讨论的化合物,已被研究其生化特性。例如,Rini等人(1990年)研究了人类肝脏烟酰胺N-甲基转移酶(NNMT),这是一种催化烟酰胺及相关化合物N-甲基化的酶。这项研究有助于理解该酶在生理学和病理生理学中的作用,可能影响各种疾病的治疗(Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990)。

对NNMT抑制剂的发现

另一个重要应用是发现NNMT的抑制剂,这在代谢和疾病途径中起着至关重要的作用。Babault等人(2018年)专注于发现NNMT的双底物抑制剂,有助于开发针对NNMT涉及的疾病,如癌症和代谢紊乱的新治疗方法(Babault, Allali-Hassani, Li, Fan, Yue, Ju, Liu, Vedadi, Liu, & Jin, 2018)。

在化学和材料科学中的应用

对烟酰胺衍生物的结构和结合特性的研究在化学和材料科学中具有重要意义。Ahuja、Singh和Rai(1975年,1978年)研究了汞(II)卤化物和伪卤化物与烟酸和烟酰胺相互作用形成的配合物,展示了这些化合物在开发新材料和理解分子相互作用方面的多样应用(Ahuja, Singh, & Rai, 1975, 1978)。

属性

IUPAC Name |

N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS/c1-21-10-6-8-15(21)16(22-11-3-4-12-22)13-20-17(23)14-7-5-9-19-18(14)24-2/h5-10,16H,3-4,11-13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOVNAUMZDSRFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=C(N=CC=C2)SC)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(methylthio)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide](/img/structure/B2491374.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2491375.png)

![1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide](/img/structure/B2491376.png)

![1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491378.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2491380.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2491381.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2491382.png)

![1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone](/img/structure/B2491383.png)

![2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2491384.png)

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide](/img/structure/B2491388.png)